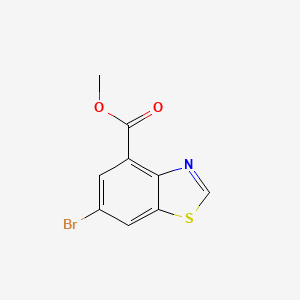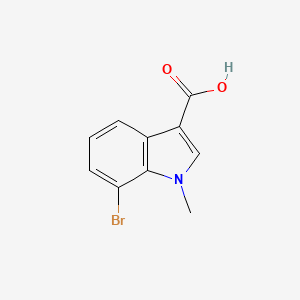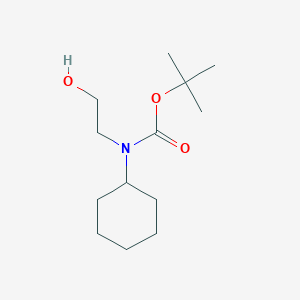
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione, also known as 3-AP, is a heterocyclic organic compound that was first synthesized in the late 1960s. It is a derivative of dihydropyrimidine, which is a five-membered ring consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. 3-AP has been studied extensively due to its potential applications in scientific research, particularly in the areas of biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Properties
The compound "3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione" and its derivatives have been a subject of extensive research, primarily focused on their synthesis and potential applications. One study reports on the synthesis and characterization of new compounds derived from dihydropyrimidine-2,4(1H,3H)-dione moieties, which have been evaluated for cytotoxic activity against cancer cell lines (Udayakumar, Gowsika, & Pandurangan, 2017). Another study developed a novel method for the synthesis of these derivatives with moderate to high yields, highlighting the importance of such compounds in medicinal chemistry (Rutkauskas & Beresnevicius, 2002).
Catalytic and Synthetic Applications
Dihydropyrimidine derivatives have been synthesized using cellulose sulfuric acid as a recyclable solid acid catalyst, indicating the significance of these compounds in green chemistry and their potential environmental benefits (Rajack, Yuvaraju, Praveen, & Murthy, 2013). Furthermore, the utility of dihydropyrimidine-2,4(1H,3H)-dione functionality in creating novel crown-containing hydrogen-bonded supramolecular assemblies has been explored, indicating its versatile applications in the field of supramolecular chemistry (Fonari et al., 2004).
Pharmaceutical and Biological Applications
The compounds derived from dihydropyrimidine-2,4(1H,3H)-dione have shown promising results in various biological evaluations. For instance, they have demonstrated significant cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Dixit et al., 2011). Additionally, these derivatives have been used to synthesize various pharmacologically relevant structures, showcasing their importance in drug discovery and design (Girreser, Heber, & Schütt, 2004).
properties
IUPAC Name |
3-(3-aminophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWIPDZKTXWPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)






![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)



amine](/img/structure/B1443346.png)